4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
CAS No. |
1223755-85-8 |
|---|---|
Molecular Formula |
C22H14F4N4OS2 |
Molecular Weight |
490.49 |
IUPAC Name |
8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2 |
InChI Key |
XMTSHMBFBXIHLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps:
Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrimidine ring system.
Introduction of the Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzyl precursor is replaced by a fluorine atom.
Thioether Formation: The thioether linkage is typically formed by reacting a thiol with a halogenated benzyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to show activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans . The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against these pathogens.
Anticancer Properties
Recent studies have indicated that triazolo-pyrimidine derivatives possess cytotoxic effects against cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of these compounds. The introduction of fluorine atoms at specific positions has been shown to enhance lipophilicity and improve biological activity. For example, compounds with a 4-fluorobenzyl group have demonstrated increased binding affinity to biological targets compared to their non-fluorinated counterparts .
Synthesis and Derivatives
The synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multi-step reactions that can yield a variety of derivatives with altered biological activities. Techniques such as cyclocondensation and alkylation are commonly employed to modify the core structure for enhanced efficacy .
Agricultural Chemistry
Compounds with similar structures have been explored for their potential as agrochemicals due to their antifungal and antibacterial properties. The ability to inhibit plant pathogens could lead to new formulations for crop protection .
Material Science
The unique electronic properties of triazole-containing compounds make them suitable for applications in material science, particularly in the development of ionic liquids and corrosion inhibitors . Their stability and reactivity can be tailored for specific industrial applications.
Summary Table: Biological Activities of Related Compounds
| Compound Structure | Activity Type | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Triazolo-pyrimidine derivative | Antimicrobial | S. aureus | < 10 μg/mL |
| Triazolo-pyrimidine derivative | Anticancer | MCF-7 | IC50 = 0.39 μM |
| Triazole derivative | Antifungal | C. albicans | < 5 μg/mL |
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity for certain biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Target Compound
- Core: Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one.
- 1-((3-(Trifluoromethyl)benzyl)thio): Introduces steric bulk and lipophilicity.
Analog 1 : 4-(4-Methylphenyl)-1-pyrrolidin-1-ylmethyl-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one ()
Analog 2 : 7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate ()
- Core: Thieno[2,3-d]triazolo-pyrimidinone.
- Substituents :
- 3-Ethylcarboxylate: Increases hydrophilicity, contrasting with the target’s lipophilic trifluoromethyl group.
- 1-(4-Tolyl): Lacks fluorine, reducing electronegativity.
- Implications : The ethylcarboxylate may enhance aqueous solubility but reduce cell permeability compared to the target compound .
Analog 3 : Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Core : Pyrazolo-pyrimidine (distinct from triazolo-pyrimidine).
- Substituents :
- Thiazole or thiophene groups (e.g., 2,4-dimethylthiazol-5-yl).
- Fluorinated chromen-4-one moieties.
- Activity : Demonstrated in kinase inhibition assays (e.g., mass spec data for compound in Example 9: m/z 531.3 [M+1]⁺) .
Structural and Functional Comparison Table
Key Observations
Fluorine vs.
Thioether vs. Carboxylate : The trifluoromethylbenzylthio group in the target likely improves membrane permeability compared to Analog 2’s hydrophilic carboxylate .
Biological Activity
The compound 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A thieno[2,3-e][1,2,4]triazolo core.
- Substituents including a 4-fluorobenzyl group and a trifluoromethylbenzyl thio group.
Research indicates that compounds with similar structures often interact with various biological targets. The thiazole and triazole moieties are known for their roles in modulating enzyme activities and receptor interactions. Specifically:
- Triazoles : Commonly exhibit antifungal properties by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi .
- Thienopyrimidines : Have shown promise in targeting kinases involved in cancer progression .
Biological Activity Summary
Table 1 summarizes the biological activities reported for compounds structurally related to the target compound.
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of thieno[2,3-e][1,2,4]triazolo derivatives. The results indicated that these compounds induced apoptosis in various cancer cell lines through the activation of caspase pathways .
- Antimicrobial Efficacy : Research on benzyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- CNS Effects : In pharmacological evaluations, certain fluorobenzyl compounds exhibited both stimulant and depressant effects on the central nervous system (CNS), suggesting potential applications in treating mood disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Toxicity : Limited toxicity observed at therapeutic doses; however, further studies are needed to evaluate long-term effects.
Q & A
Basic: What are the common synthetic routes for synthesizing this compound?
The compound is synthesized via nucleophilic substitution reactions. A fluorobenzyl chloride derivative reacts with a thiol-containing intermediate (e.g., 1H-1,2,4-triazol-5-thiol) under basic conditions (e.g., NaOH or K₂CO₃), forming the thioether linkage. Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields compared to conventional heating .
Advanced: How can reaction conditions be optimized to improve regioselectivity in the formation of the thieno-triazolo-pyrimidinone core?
Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. For example, using polar aprotic solvents (DMF or DMSO) at 80–100°C promotes cyclization. Transition metal catalysts (e.g., Pd(OAc)₂) or iodine-mediated cyclization can direct substituent positioning. Monitoring via TLC or HPLC ensures intermediate stability, while X-ray crystallography (as in similar triazole derivatives) confirms regiochemical outcomes .
Basic: Which analytical techniques are critical for structural characterization?
Key methods include:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent connectivity.
- IR spectroscopy : Identifies functional groups (e.g., C-F stretches at 1,100–1,250 cm⁻¹).
- ESI-MS : Verifies molecular weight and fragmentation patterns .
Advanced: How can conflicting biological activity data (e.g., antimicrobial potency) be resolved?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Compare minimum inhibitory concentrations (MICs) across multiple strains and validate via time-kill assays. Structural analogs with consistent substituents (e.g., 4-methoxyphenyl groups) can isolate activity trends .
Basic: What in vitro assays are used to evaluate biological activity?
- Antimicrobial : Broth microdilution (CLSI M07-A10) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assay (e.g., IC₅₀ determination in cancer cell lines) .
Advanced: How can computational methods predict metabolic stability or toxicity?
Use QSAR models and molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes or hERG channels. ADMET predictors (e.g., SwissADME) analyze lipophilicity (logP) and bioavailability. Validate with in vitro hepatocyte metabolism assays and Ames mutagenicity testing .
Basic: What substituent modifications enhance solubility without compromising activity?
Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions. For example, replacing the 4-fluorobenzyl group with a 4-hydroxylbenzyl moiety improves aqueous solubility while retaining antimicrobial activity. Solubility is quantified via shake-flask method in PBS (pH 7.4) .
Advanced: How does environmental fate analysis guide ecotoxicological risk assessment?
Follow OECD guidelines (e.g., Test No. 307) to study biodegradation in soil/water systems. LC-MS/MS quantifies parent compound and metabolites. Bioaccumulation potential is assessed using logKow values (e.g., >3 indicates high risk). Ecotoxicity is tested in Daphnia magna (EC₅₀) and algal growth inhibition assays .
Basic: What experimental designs are robust for dose-response studies?
Use randomized block designs with split-plot arrangements to control variability. For in vivo studies, apply a 3R framework (replacement, reduction, refinement). Dose ranges are determined via preliminary acute toxicity testing (OECD 423). Data are analyzed using nonlinear regression (e.g., GraphPad Prism) .
Advanced: How can isotopic labeling track metabolic pathways in pharmacokinetic studies?
Synthesize deuterated analogs (e.g., replacing benzylic hydrogens with deuterium) and administer to rodent models. Plasma and tissue samples are analyzed via LC-HRMS to identify phase I/II metabolites. Pharmacokinetic parameters (AUC, t₁/₂) are calculated using non-compartmental analysis (WinNonlin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
